Secobarbital-d5

概要

説明

Synthesis Analysis

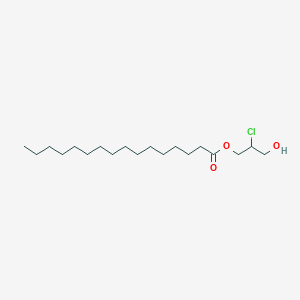

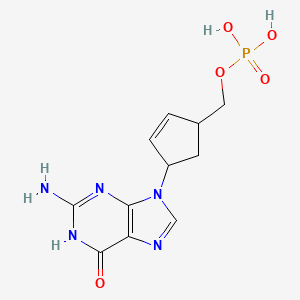

The synthesis of Secobarbital-d5 involves a three-step process utilizing diethyl phenylmalonate and bromoethane-d5, leading to the preparation of 5-ethyl-d5-5-phenylthiobarbituric acid among other deuterium-labeled drugs. This synthesis process achieves an overall isotopic purity exceeding 95%, indicating the effectiveness of the method in producing high-purity deuterium-labeled compounds (Andresen & Biemann, 1979).

Molecular Structure Analysis

The molecular structure of Secobarbital-d5, as well as its interactions and modifications, have been extensively studied through various analytical techniques. Research on similar molecules suggests that the presence of deuterium can slightly modify the structural dynamics and stability of the compound, which can be important for understanding its behavior in biological systems and analytical applications.

Chemical Reactions and Properties

Secobarbital-d5 undergoes specific chemical reactions, including mechanism-based inactivation of cytochrome P450 enzymes. This process involves the formation of a heme adduct and modification of an active site peptide, highlighting the compound's potential to interact with and modify biological molecules (He et al., 1996).

科学的研究の応用

Capillary Electrophoretic Determination in Serum : Secobarbital is used as a hypnotic sedative for managing preoperative anxiety and neurosurgical conditions. A study developed a method for determining (S)- and (R)-enantiomers of secobarbital from serum, predicting stereoselective resolution using molecular mechanics simulation and achieving separation through capillary electrophoresis and ultraviolet detection (Srinivasan, Zhang, & Bartlett, 1998).

Psychomotor Performance Study : Secobarbital's impact on psychomotor performance and behavior was explored in a study involving medical students. It revealed significant effects of secobarbital on behavior, serving as an educational example of psychotropic drug effects (Goldstein, Searle, & Schimke, 1960).

Improved GC/MS Analysis in Urine : Research developed effective procedures for the simultaneous determinations of various barbiturates, including secobarbital, in urine. This involved solid-phase extraction, derivatization, and GC/MS analysis, using a deuterated pentobarbital as the internal standard (Liu et al., 1994).

Family Process Resilience Study : The resilience of family problem-solving processes to psychological changes in a family member induced by secobarbital was examined. The drug produced changes in the family's speech patterns but not in problem-solving processes (Reiss & Salzman, 1973).

Internal Standard for Quantitative Determination : A study used 13C4-secobarbital as an internal standard for secobarbital determination, illustrating the effectiveness of this approach and the need for further systematic study to understand the underlying interference mechanism (Chang et al., 2000).

Human Social Conversation Study : The effects of secobarbital on human vocalization in a social context were studied, revealing that it produced dose-related increases in vocalization. This indicates its impact on socializing and conversation (Stitzer, Griffiths, Bigelow, & Liebson, 1981).

Effects on Neuronal Injury : Secobarbital was found to attenuate excitotoxicity but potentiate oxygen-glucose deprivation neuronal injury in cortical cell culture, suggesting a complex interaction with cellular ATP production (Giffard, Weiss, Swanson, & Choi, 1993).

Vigilance and Human Attention Study : An experiment involving secobarbital assessed its effects on vigilance performance and selective attention, revealing that the drug effects are primarily associated with changes in general state (Hink et al., 1978).

Perceptual Processing Study : A study on secobarbital's effects on choice reaction time indicated that the drug primarily impacts early stimulus input processing rather than later processing operations (Logsdon, Hochhaus, Williams, Rundell, & Maxwell, 1984).

Human Aggressive Responding Study : Secobarbital's effects on human aggressive responding in a laboratory setting were examined, showing dose-dependent decreases in non-aggressive responding and increases in aggressive responding (Cherek, Spiga, & Steinberg, 1989).

Safety And Hazards

将来の方向性

A fast and simple dilute-and-shoot LC-MS/MS method has been developed to quantify five barbiturates, including secobarbital, in urine using a Thermo ScientificTM TSQ EnduraTM triple quadrupole mass spectrometer . This method is not only less expensive but also less tedious compared to other methods .

特性

IUPAC Name |

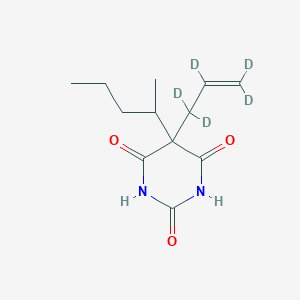

5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)/i2D2,5D,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPKPCNLIDLUMF-HHEIPOTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CCC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345209 | |

| Record name | Secobarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Secobarbital-d5 | |

CAS RN |

145243-97-6, 130221-73-7 | |

| Record name | Secobarbital, (2-propenyl-1,1,2,3,3-d5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145243976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Secobarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Secobarbital-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 145243-97-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SECOBARBITAL, (2-PROPENYL-1,1,2,3,3-D5)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUM3HFV4F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。